(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride is a chemical compound classified as a piperazine derivative. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid. Its chemical structure is significant for its potential applications in various fields, including medicinal chemistry and biological research .
This compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties. Piperazines are cyclic compounds that often serve as scaffolds in drug design due to their ability to interact with various biological targets, including receptors and enzymes involved in numerous physiological processes .
The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride typically involves several key steps:
(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride can participate in various chemical reactions typical of piperazine derivatives:
The mechanism of action for (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride primarily involves its interaction with specific biological targets:
Research into its pharmacodynamics is ongoing, focusing on how structural modifications affect its biological activity .
The physical properties of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride include:
Chemical properties include:
Relevant data from safety data sheets indicates that appropriate handling precautions should be taken due to potential irritant effects associated with the hydrochloride salts .
(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride has several applications in scientific research:
Chiral resolution remains the most industrially viable method for accessing enantiopure (S)-2-(4-fluoro-2-methylphenyl)-piperazine. This approach leverages diastereomeric salt crystallization using chiral acids to separate racemic mixtures.
Key Resolving Agents and Mechanisms:
Optimization Parameters:
Table 1: Performance of Chiral Resolving Agents
Resolving Agent | Solvent System | Crystallizations | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-Mandelic acid | Toluene/Methanol | 2 | 98.5 | 40 |
L-(+)-Tartaric acid | Ethanol/Water | 3 | 95.2 | 35 |
DTTA | Acetonitrile | 1 | 99.1 | 38 |
Limitations: Yield losses (~50%) inherent to resolution necessitate racemization recycling for economic viability [10].
Catalytic methods directly construct chiral piperazines with high enantiocontrol, avoiding resolution yield penalties.
Dynamic Kinetic Resolution (DKR):
Asymmetric Allylic Alkylation:Palladium-catalyzed decarboxylative allylation of N-protected piperazin-2-ones with chiral PHOX ligands (L25) installs C2-tertiary stereocenters. Subsequent deprotection/reduction yields enantioenriched (S)-2-substituted piperazines (88% yield, 86% ee) [7].
Table 2: Catalytic Asymmetric Methods
Method | Catalyst | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
DKR (Ru/Lipase) | Ru-Complex 3 + CAL-B | Toluene, 70°C, 24h | 95 | 90 |
DKR (Fe-based) | Fe-Complex 8 | THF, 60°C, 36h | 99 | 94 |
Allylic Alkylation | Pd/(S)-PHOX | CH₂Cl₂, rt, 12h | 86 | 88 |
Advantages: Catalytic methods achieve near-quantitative yields and high stereoselectivity, though ligand cost and metal contamination concerns require rigorous purification for pharmaceutical use.
Aryl-piperazine coupling is pivotal for introducing the 4-fluoro-2-methylphenyl moiety. Nucleophilic aromatic substitution (SNAr) dominates this transformation.
Activated Fluoroarenes:Electron-deficient fluoroarenes undergo SNAr with unprotected piperazine under mild conditions. The 4-fluoro-2-methylbenzene scaffold, activated by the ortho-methyl group’s inductive effect, reacts with piperazine in DMSO at 100°C, achieving 85% yield. Kinetic studies reveal a second-order dependence on piperazine concentration when using N-methylpyridinium substrates, indicating a rate-determining deprotonation step [8].
Chromium-Mediated Activation:(η⁶-Fluoroarene)tricarbonylchromium complexes enhance electrophilicity at the ipso-carbon. Piperazine displaces fluoride in THF at 25°C, followed by oxidative decomplexation (Ce(IV)/air) to yield 2-(4-fluoro-2-methylphenyl)-piperazine in 92% yield. This method tolerates base-sensitive functionalities [3].
Process Chemistry Considerations:
Table 3: SNAr Conditions Comparison
Substrate | Conditions | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
1-Fluoro-4-methylbenzene | DMSO, 100°C, 12h | None | 85 | >99% para |
Cr(CO)₃-fluoroarene complex | THF, 25°C → Ce(IV) oxidation | Cr(CO)₃ | 92 | 100% ipso |
2-Chloro-5-nitropyridine | EtOH, 80°C, 6h | K₂CO₃ | 78 | >95% C2 |
Challenges: Ortho-methyl steric hindrance reduces nucleophilic attack rates by 3-fold versus para-substituted analogs, necessitating higher temperatures or activated complexes.
Dihydrochloride salt formation enhances stability, crystallinity, and handling of the hygroscopic free base.
Crystallization Techniques:
Critical Parameters:
Characterization:
Table 4: Dihydrochloride Crystallization Optimization
Parameter | Suboptimal | Optimized | Impact |
---|---|---|---|
HCl Equivalents | 1.8 eq | 2.05 eq | Prevents monohydrochloride co-crystallization |
Crystallization Solvent | Acetone | Ethanol/Water (4:1) | Enhances crystal habit & filtration |
Cooling Rate | Rapid quench | 0.5°C/min | Avoids amorphous precipitation |
Drying Conditions | 50°C ambient | 40°C, vacuum, P₂O₅ | Minimizes hydrate formation |
Stability: Optimized dihydrochloride salts retain >99.5% purity after 24 months at 25°C/60% RH, meeting ICH guidelines for pharmaceuticals [1].
Concluding Remarks
The synthesis of (S)-2-(4-fluoro-2-methylphenyl)-piperazine dihydrochloride exemplifies the integration of stereoselective catalysis, resolution engineering, and salt optimization. While catalytic asymmetric methods offer atom-economical routes to the (S)-enantiomer, chiral resolution remains industrially preferred due to operational simplicity. Future advances in earth-abundant metal catalysis and continuous-flow crystallization promise to further streamline the production of this versatile chiral building block for CNS therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2